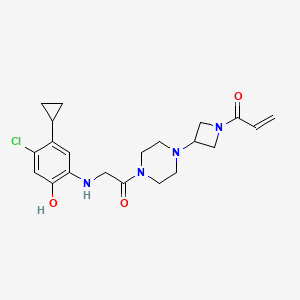
K-Ras G12C-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-Ras G12C-IN-2 is an irreversible covalent inhibitor that specifically targets the oncogenic mutant K-Ras G12C . It blocks K-Ras G12C interactions and has been shown to have promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation .
Synthesis Analysis
The synthesis of this compound involves complex biochemical processes. The Shokat lab achieved a breakthrough in 2013 by showing that the activated KRAS isozyme caused by the G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves the interaction of the compound with the switch II pocket of the KRAS G12C protein . The switch II pocket is a crucial part of the protein’s structure that allows for the binding of the inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the action of this compound are intricate. The compound rapidly binds to KRAS G12C, increasing the reaction rate significantly . It also blocks the exchange of GDP to GTP with high efficacy .Scientific Research Applications
Covalent Inhibition of KRAS(G12C) : Covalent compounds targeting KRAS(G12C) have shown improved potency and selectivity. They are valuable for dissecting RAS biology and developing pharmacologic strategies to target KRAS(G12C) (Westover, Jänne, & Gray, 2016).
Small-Molecule Modulation of Ras Signaling : Small-molecule ligands have been identified that selectively target mutated K-Ras(G12C), marking a significant advancement in cancer research (Spiegel, Cromm, Zimmermann, Grossmann, & Waldmann, 2014).
Allosteric Control of GTP Affinity and Effector Interactions : Inhibitors targeting K-Ras(G12C) can allosterically control GTP affinity, affecting the nucleotide state of Ras and impairing binding to effectors like Raf (Ostrem, Peters, Sos, Wells, & Shokat, 2013).
K-Ras(G12D)-Selective Inhibitory Peptides : Discovery of selective inhibitory peptides to K-Ras(G12D), contributing to the development of targeted drugs (Sakamoto et al., 2017).
Drugging K-RasG12C through Covalent Inhibitors : Covalent inhibitors targeting K-RasG12C have shown promising results in disrupting Ras functions and could revolutionize the characterization of Ras as "undruggable" (Ni, Li, He, Zhang, Zhang, & Lu, 2019).
Identification of Novel Covalent Inhibitors of K-Ras G12C : Novel compounds targeting K-Ras G12C have been identified, demonstrating efficacy in xenograft models of non-small cell lung cancer (Satyam et al., 2016).
Covalent Guanosine Mimetic Inhibitors of G12C KRAS : Development of hydrolytically stable analogues of covalent G12C KRAS inhibitors provides a foundation for future drug development (Xiong et al., 2017).
Identification of Novel K-Ras G12C Inhibitors Using DNA Encoded Library Platform : Discovery of chemically distinct series of K-Ras G12C-GDP specific covalent inhibitors, showing potential for treating cancers with this mutation (Arora et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJAPYGTUVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)
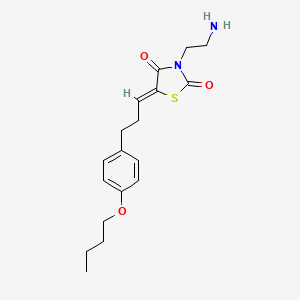
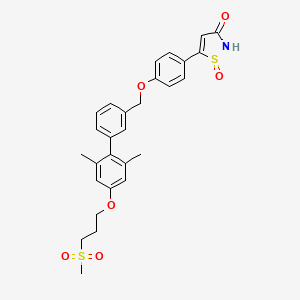
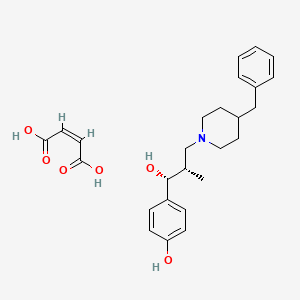
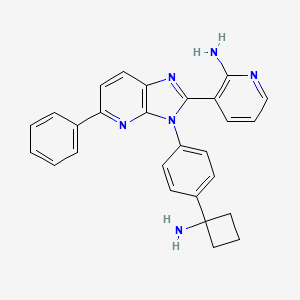
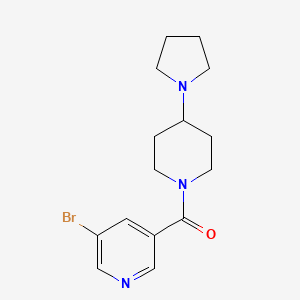

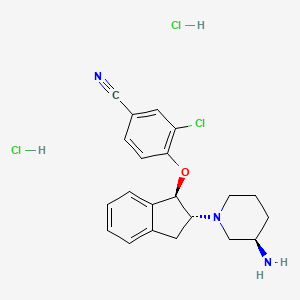
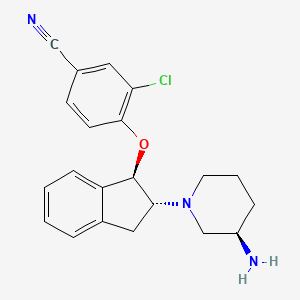

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

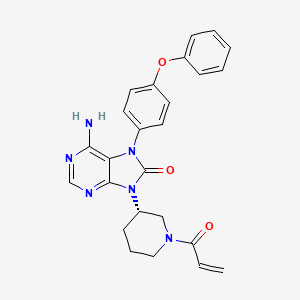
![imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-lambda6-sulfane](/img/structure/B560106.png)